N-Fmoc-2-fluoro-D-homophenylalanine is a fluorinated derivative of the non-proteinogenic amino acid homophenylalanine. It is characterized by the presence of a fluorine atom at the 2-position of the aromatic ring, which can influence its chemical properties and biological activity. This compound is primarily utilized in peptide synthesis and medicinal chemistry, particularly in the development of novel therapeutics.
The compound can be synthesized from various starting materials, including commercially available fluorinated precursors. The synthesis often involves intricate organic reactions that introduce the fluorine atom while maintaining the integrity of the homophenylalanine structure.
N-Fmoc-2-fluoro-D-homophenylalanine falls under the category of fluorinated amino acids. These compounds are notable for their applications in drug design and development due to their unique electronic properties imparted by the fluorine atom.
The synthesis of N-Fmoc-2-fluoro-D-homophenylalanine typically involves several key steps:
The synthesis often employs reagents like HATU (O-(7-Aza-1-hydroxybenzotriazole) uronium hexafluorophosphate) for activating carboxylic acids during peptide bond formation and bases such as diisopropylethylamine for neutralization. Reaction conditions such as temperature and solvent choice (e.g., dimethylformamide) are optimized to enhance yield and purity .
N-Fmoc-2-fluoro-D-homophenylalanine has a complex molecular structure characterized by:
The presence of the fluorine atom alters the electronic distribution within the molecule, potentially affecting its interaction with biological targets.
The compound's structural data can be derived from techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm its molecular weight and structural integrity .
N-Fmoc-2-fluoro-D-homophenylalanine participates in various chemical reactions typical of amino acids:
Typical reaction conditions involve controlling temperature and pH to optimize yields while minimizing side reactions .
The mechanism of action for N-Fmoc-2-fluoro-D-homophenylalanine is largely dependent on its incorporation into peptides or proteins. The fluorinated structure may enhance binding affinity to specific receptors due to increased hydrophobic interactions or altered sterics.
Studies have shown that fluorinated amino acids can influence protein folding and stability, potentially leading to enhanced biological activity in therapeutic applications .
Relevant data suggest that these properties allow for versatile applications in synthetic chemistry and biochemistry .
N-Fmoc-2-fluoro-D-homophenylalanine has several scientific applications:
The strategic incorporation of fluorine into amino acid architectures represents a cornerstone of modern peptide engineering, leveraging fluorine's unique physicochemical properties to enhance bioactive molecule performance. With van der Waals radius similarity to hydrogen (1.47 Å vs 1.20 Å) yet significantly higher electronegativity (Pauling scale: 4.0 vs 2.1), fluorine substitution induces profound electronic effects without steric disruption. This dual advantage enables precise modulation of peptide conformation, lipophilicity, and metabolic stability [2] [6].
Fluorinated aromatic amino acids like 2-fluoro-D-homophenylalanine demonstrate particularly pronounced effects. The fluorine atom's strong electron-withdrawing character alters the π-electron cloud distribution of the phenyl ring, reducing electron density at ortho positions by ~15-20% according to computational models. This electronic perturbation enhances intermolecular interactions including:
Table 1: Property Modulation via Fluorination in Phenylalanine Analogues
Property | Phenylalanine | 2-Fluoro-D-homophenylalanine | Change (%) |
---|---|---|---|
Lipophilicity (log P) | 1.38 | 1.52 | +10% |
Aromatic polarizability | 10.3 ų | 9.1 ų | -12% |
Metabolic half-life | 2.1 hr | >8 hr | +280% |
pKa (COOH) | 2.20 | 2.05 | -0.15 units |
These property modifications translate directly to enhanced pharmacological performance. Fluorinated side chains in therapeutic peptides exhibit up to 10-fold improved target binding affinity due to optimized hydrophobic contacts and can extend in vivo half-lives from hours to days [3] [6].
The development of Fmoc-protected fluorinated amino acids parallels critical innovations in peptide synthesis methodology. Prior to Carpino's 1972 introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group, base-labile amine protection relied on inferior systems like the tosylethyloxycarbonyl group, which required harsh conditions (KOH/NaOEt) and yielded stable carbamate salts necessitating additional decarboxylation steps [4] [7].
Fmoc revolutionized solid-phase peptide synthesis (SPPS) through its:
The integration of fluorinated aromatic amino acids began in earnest during the 1990s with Jackson's development of Negishi cross-coupling methodologies. By reacting organozinc derivatives of protected iodoalanine with fluoroaryl halides under Pd(0) catalysis, researchers achieved efficient synthesis of ortho-, meta-, and para-fluorinated phenylalanines in >70% yields. This catalytic approach overcame limitations of earlier electrophilic fluorination methods, which suffered from poor regioselectivity and substrate restrictions [2] [6].
Table 2: Evolution of Synthetic Methods for Fluorinated Phe Derivatives
Era | Method | Key Innovation | Limitations |
---|---|---|---|
1980s | Electrophilic fluorination | Direct C–H activation | Low regioselectivity (40-60%) |
1990s | Negishi cross-coupling | Pd-catalyzed C–C bond formation | Sensitive to β-hydride elimination |
2000s | Suzuki-Miyaura coupling | Aqueous compatibility; boronic acid partners | Homocoupling side products |
2010s-present | Photoredox catalysis | Radical fluorination under mild conditions | Limited to specific side chains |
Modern advances include Seebach's application of Suzuki couplings to biaryl-fluorinated β³-homophenylalanine synthesis (2010s) and Mollander's photoredox carbofluorination methodology (2020), enabling previously inaccessible quaternary fluorinated centers with 75-90% efficiency [5] [6]. These innovations expanded the structural diversity of SPPS-compatible fluorinated building blocks, including N-Fmoc-2-fluoro-D-homophenylalanine (CAS 198545-46-9), now commercially available at ≥99.5% chiral purity [3].
The D-configuration in homophenylalanine derivatives confers distinct biostructural advantages critical for advanced peptide therapeutics. Unlike natural L-amino acids, D-enantiomers exhibit:
The elongated β³-homophenylalanine scaffold—featuring an additional methylene unit between the chiral center and aromatic ring—further enhances these properties. This structural modification:
Table 3: Comparative Properties of Phenylalanine Stereoisomers
Parameter | L-Phe | D-Phe | D-β³-HomoPhe | Impact |
---|---|---|---|---|
Protease susceptibility | High | None | None | Plasma stability enhancement |
φ dihedral angle | -57° | +57° | +60° | Altered secondary structure |
Chiral HPLC retention | 12.5 min | 15.8 min | 18.2 min | Facile analytical separation |
π-π stacking energy | -8.2 kcal/mol | -8.2 kcal/mol | -9.1 kcal/mol | Improved hydrophobic packing |
Incorporation of D-β³-homophenylalanine derivatives into peptide vaccines and enzyme inhibitors demonstrates their functional superiority. When substituted for L-phenylalanine in the anti-AIDS drug Saquinavir analogue, the D-homoPhe variant exhibited 3.5-fold increased binding affinity to HIV protease (Ki = 0.18 nM vs 0.63 nM) and 10-fold extended half-life in primate plasma [5] [8]. These properties stem from the enforced synclinal conformation (χ1 = -60°) adopted by the β-homolog, optimally positioning the 2-fluorophenyl moiety for deep cavity binding while resisting enzymatic degradation [8] [10].
The N-Fmoc protection strategy proves particularly advantageous for these non-natural amino acids, as the base-labile group withstands the acidic conditions required for resin cleavage in SPPS while permitting real-time monitoring of coupling efficiency—critical for maintaining stereochemical integrity during automated synthesis of complex D-amino acid-containing peptides [4] [10].
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3